molecular formula C10H10BrFN2O3 B8121240 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine

3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine

Cat. No.: B8121240
M. Wt: 305.10 g/mol
InChI Key: PIFAFONWRYAWJU-UHFFFAOYSA-N
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Description

3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine is a synthetic organic compound characterized by the presence of a bromine, fluorine, and nitro group on a phenoxymethyl moiety attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluoro-4-nitrophenol and azetidine.

    Formation of Phenoxymethyl Intermediate: The phenoxymethyl intermediate is formed by reacting 2-bromo-6-fluoro-4-nitrophenol with a suitable alkylating agent under basic conditions.

    Coupling Reaction: The phenoxymethyl intermediate is then coupled with azetidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

Major Products

    Nucleophilic Substitution: Substituted azetidines with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: N-oxide derivatives.

Scientific Research Applications

3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its potential interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways by binding to key proteins, thereby influencing cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine: Similar structure but with a piperidine ring instead of an azetidine ring.

    2-Bromo-6-fluoro-4-nitrophenol: Lacks the azetidine ring but shares the phenoxymethyl moiety.

Uniqueness

3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine is unique due to the combination of its azetidine ring and the specific substitution pattern on the phenoxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-[(2-bromo-6-fluoro-4-nitrophenoxy)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O3/c11-8-1-7(14(15)16)2-9(12)10(8)17-5-6-3-13-4-6/h1-2,6,13H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFAFONWRYAWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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